molecular formula C10H10F3NO2 B111890 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 143438-91-9

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B111890
M. Wt: 233.19 g/mol
InChI Key: WZXBASRNQXYUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a chemical compound with the CAS Number: 143438-91-9 . It has a molecular weight of 233.19 and its linear formula is C10H10F3NO2 .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is represented by the linear formula C10H10F3NO2 . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • CF3Se-substituted α-amino acid derivatives, including variants of 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, have been synthesized and evaluated for cytotoxicity against cancer cells like MCF-7, HCT116, and SK-OV-3, showing potential as effective cell growth inhibitors (Han et al., 2021).

Chelation Studies with Rare Earth Metals

  • Solid metal ion chelates of rare earth metals with 2-amino-3-phenyl propanoic acid have been synthesized, characterized, and studied for thermal decomposition, demonstrating its potential in materials science and metallurgical applications (Ballal, 2020).

Asymmetric Biocatalysis

  • Studies on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using strains like Methylobacterium oryzae, highlight its significance in pharmaceutical synthesis and the preparation of enantiopure compounds (Li et al., 2013).

Application in Polymer Science

  • Phloretic acid (a derivative of 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid) has been used as a building block for polybenzoxazine, showcasing its use in the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Biochemical Studies

  • Research on 3-(2-Aminocarbonylphenyl)propanoic acid analogs has revealed insights into their biochemical interactions and potential as EP3 receptor antagonists, offering perspectives for medical research and drug development (Asada et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBASRNQXYUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382416
Record name 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid

CAS RN

143438-91-9
Record name 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 3
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 4
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 5
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 6
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.